molecular formula C11H21N B13618727 1-(Cyclopentylmethyl)cyclopentan-1-amine

1-(Cyclopentylmethyl)cyclopentan-1-amine

Cat. No.: B13618727
M. Wt: 167.29 g/mol
InChI Key: GEVVEQUCMZTIRA-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)cyclopentan-1-amine is a bicyclic amine featuring a cyclopentane ring substituted with a cyclopentylmethyl group at the 1-position. This compound is structurally distinct due to its dual cyclopentane moieties, which may enhance steric bulk and rigidity compared to simpler amines .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(cyclopentylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C11H21N/c12-11(7-3-4-8-11)9-10-5-1-2-6-10/h10H,1-9,12H2

InChI Key

GEVVEQUCMZTIRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)cyclopentan-1-amine typically involves the reaction of cyclopentylmethyl halides with cyclopentylamine under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-(Cyclopentylmethyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopentylmethyl group may enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.

Comparison with Similar Compounds

1-(4-Methylphenyl)cyclopentan-1-amine

  • Molecular Formula: Not fully detailed, but substituent is a 4-methylphenyl group.
  • Purity : 95% (EN300-313674) .
  • Comparison : The aromatic substituent increases polarity compared to the aliphatic cyclopentylmethyl group in the target compound, which may reduce lipophilicity.

1-(2-Phenoxyethyl)cyclopentan-1-amine

  • CAS : 1082589-75-0
  • Structure: Features a phenoxyethyl chain (ether-linked aromatic group).
  • Key Features : The ether oxygen and aromatic ring enhance hydrogen-bonding capacity and electronic effects.
  • Applications : Likely used in pharmaceutical intermediates due to its balanced lipophilicity and polarity .

1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine

  • Molecular Formula : C11H17N3
  • Molecular Weight : 185.28 g/mol
  • Key Features : The morpholine substituent introduces a heterocyclic amine, increasing polarity and basicity.
  • Comparison : Morpholine’s electron-rich nitrogen may improve solubility in polar solvents compared to the target compound’s aliphatic groups .

1-(Cyclopentylmethyl)-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine

  • Molecular Weight : 329.2 g/mol
  • Purity : 99% (UHPLC)
  • Key Features : Incorporates a piperazine ring and a conjugated ene group with a 4-methoxyphenyl substituent.
  • This compound’s complexity suggests specialized applications in medicinal chemistry .

1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride

  • CAS : 123194-04-7
  • Molecular Formula : C6H15ClN2
  • Key Features: The dihydrochloride salt form increases aqueous solubility. The aminomethyl group adds a secondary amine site for reactivity.
  • Applications : Suitable for salt-sensitive syntheses or formulations requiring high solubility .

2-Methoxycyclopentan-1-amine

  • CAS : 954582-89-9
  • Structure : Methoxy group at the 2-position of cyclopentane.
  • Key Features : The methoxy group introduces steric hindrance and polarity, altering regioselectivity in reactions compared to the target compound’s 1-substitution .

Key Findings and Implications

  • Structural Effects : Cyclopentylmethyl substituents (target compound) confer higher lipophilicity than aromatic or ether-linked groups, impacting membrane permeability in drug candidates.
  • Salt Forms: Dihydrochloride derivatives (e.g., ) offer enhanced solubility, critical for intravenous formulations.
  • Heterocyclic Analogues : Piperazine or morpholine-containing variants () exhibit increased hydrogen-bonding capacity, favoring receptor-targeted interactions.
  • Synthetic Challenges: Steric hindrance in bicyclic structures (target compound) may complicate functionalization compared to mono-cyclic analogues (e.g., ).

Biological Activity

1-(Cyclopentylmethyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H17N\text{C}_{11}\text{H}_{17}\text{N}

This structure features a cyclopentyl group attached to a cyclopentanamine backbone, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The cyclopentylmethyl moiety has been linked to enhanced cell activity and selectivity towards specific targets, such as kinases involved in cancer proliferation and immune responses .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of cyclopentylmethyl compounds exhibit antiproliferative effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown activity against gastric and other cancer types, with effective concentrations (EC50 values) often below 10 μM .

CompoundCell LineEC50 (µM)Notes
1A6FLO-130Marginal activity observed
2A7OE33<9Most potent in the series

Case Study 1: Cancer Cell Proliferation Inhibition

A study evaluated the antiproliferative effects of various cyclopentylmethyl compounds on cancer cell lines. The results indicated that certain modifications to the cyclopentyl group significantly enhanced activity against gastric cancer cells (OE33) compared to controls .

Case Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of similar compounds. It was found that these compounds could inhibit specific kinases involved in cytokine signaling pathways, potentially offering therapeutic avenues for autoimmune diseases .

Safety and Toxicity

While initial studies suggest promising biological activity, comprehensive toxicity assessments are necessary. The safety profile of this compound remains to be fully established through rigorous preclinical and clinical testing.

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